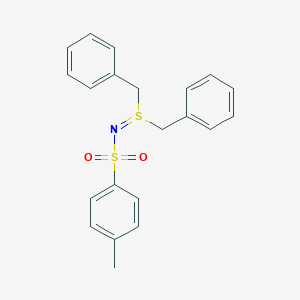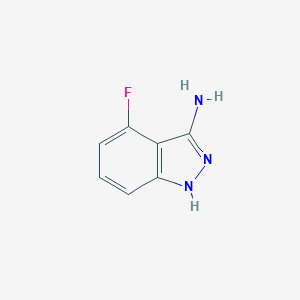
4-氟-1H-吲唑-3-胺
描述
“4-fluoro-1H-indazol-3-amine” is a chemical compound that belongs to the class of indazole derivatives . Indazole derivatives are important heterocycles in drug molecules and have been used in clinical applications or clinical trials .
Synthesis Analysis
Indazole derivatives, including “4-fluoro-1H-indazol-3-amine”, can be synthesized by various methods. One of the strategies includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “4-fluoro-1H-indazol-3-amine” is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom .
Chemical Reactions Analysis
The chemical reactions of “4-fluoro-1H-indazol-3-amine” and its derivatives involve various processes. For instance, a Cu (OAc)2-catalyzed reaction can form an N–N bond in DMSO under O2 atmosphere, to afford a wide variety of 1H-indazoles .
科学研究应用
抗肿瘤活性
“4-氟-1H-吲唑-3-胺”衍生物因其抗肿瘤特性而被广泛研究。这些化合物已显示出对各种人类癌细胞系的良好抑制作用,包括肺癌 (A549)、慢性髓性白血病 (K562)、前列腺癌 (PC-3) 和肝癌 (Hep-G2) 细胞。 例如,某些衍生物已证明对 K562 细胞系具有选择性细胞毒性,表明其具有作为低毒性抗癌剂的潜力 . 其作用机制通常涉及诱导凋亡和影响细胞周期,可能是通过抑制 Bcl2 家族成员和 p53/MDM2 途径 .
酶抑制
吲唑衍生物,包括“4-氟-1H-吲唑-3-胺”,是已知的有效酶抑制剂。它们可以与酪氨酸激酶等酶的铰链区结合,酪氨酸激酶在信号转导通路中起着至关重要的作用。 通过抑制这些酶,吲唑衍生物可以破坏癌细胞的增殖,并正在被探索用于治疗各种癌症 .
放射性药物
“4-氟-1H-吲唑-3-胺”的氟-18 标记衍生物已被合成用于正电子发射断层扫描 (PET) 成像。 这些化合物可以通过靶向大脑中的特定酶或受体来帮助诊断和研究帕金森病等神经系统疾病 .
抗增殖剂
一些“4-氟-1H-吲唑-3-胺”衍生物表现出显着的抗增殖活性。已发现它们在低浓度下抑制各种肿瘤细胞系的生长,导致细胞周期 G0-G1 期阻滞。 这表明它们在开发用于癌症治疗的新型治疗剂方面的潜在应用 .
生物活性调节
吲唑化合物,包括“4-氟-1H-吲唑-3-胺”,具有广泛的生物活性。 由于其多种药理特性,如抗炎、抗菌、抗糖尿病和抗骨质疏松活性,它们已被用于调节各种生物过程 .
药物开发
“4-氟-1H-吲唑-3-胺”的结构基序在药物开发中具有重要意义。它在各种上市药物中的存在突出了其在药物化学中的重要性。 研究人员正在继续探索这种化合物以开发具有更高疗效和更少副作用的新药 .
安全和危害
未来方向
作用机制
Target of Action
The primary target of 4-fluoro-1H-indazol-3-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
4-fluoro-1H-indazol-3-amine interacts with its target, tyrosine kinase, by binding effectively to the hinge region of the enzyme . This interaction inhibits the activity of the tyrosine kinase, leading to changes in the signal transduction cascades that the enzyme usually activates .
Biochemical Pathways
The inhibition of tyrosine kinase by 4-fluoro-1H-indazol-3-amine affects several biochemical pathways. Specifically, it has been shown to inhibit the Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . The Bcl2 family of proteins and the p53/MDM2 pathway are both involved in the regulation of apoptosis, or programmed cell death .
Result of Action
The result of 4-fluoro-1H-indazol-3-amine’s action is the inhibition of cell growth. This is evidenced by its promising inhibitory effect against various human cancer cell lines, such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . It has been shown to cause apoptosis and cell cycle arrest, which contribute to its antitumor activity .
生化分析
Biochemical Properties
4-Fluoro-1H-indazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. The inhibition of kinases by 4-fluoro-1H-indazol-3-amine can lead to alterations in cell signaling pathways, affecting cellular processes such as proliferation and apoptosis .
Cellular Effects
The effects of 4-fluoro-1H-indazol-3-amine on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 4-fluoro-1H-indazol-3-amine can induce apoptosis by disrupting the balance of pro-apoptotic and anti-apoptotic proteins . Additionally, this compound can affect the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, 4-fluoro-1H-indazol-3-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This inhibition can result in the downregulation of downstream signaling pathways, leading to changes in gene expression and cellular behavior . Furthermore, 4-fluoro-1H-indazol-3-amine can modulate the activity of transcription factors, which are proteins that regulate the transcription of genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-fluoro-1H-indazol-3-amine can vary over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-fluoro-1H-indazol-3-amine remains stable under certain conditions, allowing for sustained biological activity . Prolonged exposure to this compound can lead to changes in cellular responses, including adaptive mechanisms that counteract its effects .
Dosage Effects in Animal Models
The effects of 4-fluoro-1H-indazol-3-amine in animal models are dose-dependent. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, it may cause toxic or adverse effects, including damage to normal tissues and organs . Understanding the dosage effects of 4-fluoro-1H-indazol-3-amine is essential for optimizing its therapeutic potential while minimizing toxicity .
Metabolic Pathways
4-Fluoro-1H-indazol-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism . Additionally, 4-fluoro-1H-indazol-3-amine can affect the activity of metabolic enzymes, leading to changes in metabolic pathways .
Transport and Distribution
The transport and distribution of 4-fluoro-1H-indazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms of 4-fluoro-1H-indazol-3-amine is crucial for elucidating its biological effects and optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of 4-fluoro-1H-indazol-3-amine plays a vital role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 4-fluoro-1H-indazol-3-amine can influence its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
4-fluoro-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMNYSASBRVPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355874 | |
| Record name | 4-fluoro-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
404827-78-7 | |
| Record name | 4-fluoro-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


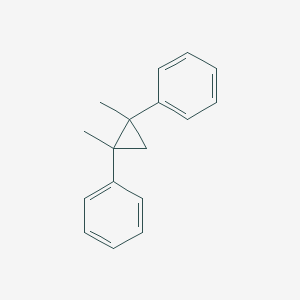
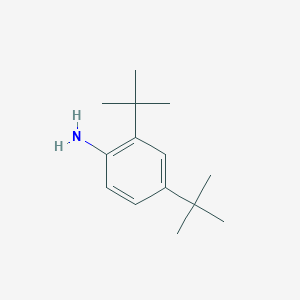
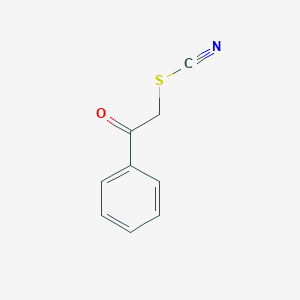


![[4-(4-Bromophenyl)phenyl] benzenesulfonate](/img/structure/B189172.png)
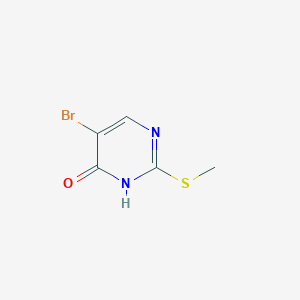

![Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione](/img/structure/B189178.png)

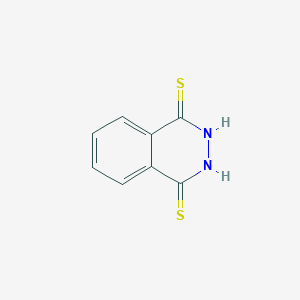

![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B189189.png)
